Computational Lipophilicity Advantage: LogP and TPSA Comparison with Non-Fluorinated Triazole Analogs
1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole exhibits a calculated LogP of 0.8339 and a topological polar surface area (TPSA) of 30.71 Ų . In contrast, the non-fluorinated analog 1-methyl-1H-1,2,3-triazole (CAS 16681-69-9) has a predicted LogP of -0.15 and a TPSA of 30.71 Ų [1]. The 0.98 LogP unit increase conferred by the trifluoromethyl substitution translates to an approximately 9.5-fold increase in partition coefficient (P), substantially enhancing membrane permeability while preserving identical polar surface area due to the compact, non-polarizable nature of the trifluoromethyl moiety. For comparison, the N-unsubstituted analog 4-(trifluoromethyl)-1H-1,2,3-triazole lacks the methyl group that suppresses N1-tautomerization and eliminates the N-H hydrogen-bond donor, which alters both hydrogen-bonding capacity and synthetic regioselectivity .
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.8339; TPSA = 30.71 Ų |
| Comparator Or Baseline | 1-methyl-1H-1,2,3-triazole: LogP = -0.15; TPSA = 30.71 Ų |
| Quantified Difference | ΔLogP = +0.98 (∼9.5-fold increase in P); ΔTPSA = 0 |
| Conditions | In silico calculated values (ALogP / TPSA) |
Why This Matters
A 0.98 LogP increase while maintaining identical TPSA enables enhanced passive membrane permeability without the solubility penalty typically associated with increasing molecular weight or adding lipophilic alkyl chains, a favorable profile for hit-to-lead optimization in central nervous system and intracellular target programs.
- [1] PubChem. 1-Methyl-1,2,3-triazole. Compound Summary CID 120012. Predicted LogP: -0.15. View Source
